

Toxicological Profile of Diethylene Glycol Ethers: A Focus on Diethylene Glycol Diethyl Ether

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Compound of Interest

Compound Name:

DIETHYLENE GLYCOL ETHYL
PENTYL ETHER

Cat. No.:

B579879

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive toxicological data for "DIETHYLENE GLYCOL ETHYL PENTYL ETHER" is not readily available in the public domain. The CAS number 10143-53-0, provided in the context of the query, corresponds to "Diethylene glycol ethyl vinyl ether" for which only limited air quality screening levels are documented.[1][2] This guide therefore provides a detailed toxicological overview of a structurally similar and well-studied compound, Diethylene Glycol Diethyl Ether (DEGEE), and the broader class of diethylene glycol alkyl ethers to serve as a pertinent reference.

Executive Summary

Glycol ethers are a class of solvents known for their versatile applications, yet they also present a range of toxicological concerns.[3][4] This technical guide synthesizes the available toxicological data for Diethylene Glycol Diethyl Ether (DEGEE) as a representative member of the diethylene glycol alkyl ether family. The primary toxicological effects associated with glycol ethers include reproductive and developmental toxicity, hematotoxicity, and central nervous system depression.[3][4][5] This document provides a compilation of quantitative toxicity data, detailed experimental methodologies for key studies, and visual representations of metabolic pathways and experimental workflows to support research and drug development activities.



Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for Diethylene Glycol Diethyl Ether (DEGEE).

Table 1: Acute Toxicity Data for Diethylene Glycol Diethyl Ether

Test Type	Species	Route	Value	Reference
LD50	Rat	Oral	4970 mg/kg	[6]
LD50	Rabbit	Dermal	1410 mg/kg	[6]
Eye Irritation	Rabbit	Ocular	50 mg (Moderate)	[6]

Table 2: Developmental Toxicity of Diethylene Glycol Diethyl Ether in Mice



Dose Level (mg/kg/da y)	Route of Administr ation	Study Duration	Key Findings	NOAEL (Develop mental Toxicity)	NOAEL (Maternal Toxicity)	Referenc e
0, 300, 1500, 3000, 4500	Gavage	Gestational Days 6-15	Significantl y lower average fetal body weight at 3000 mg/kg. Maternal toxicity (CNS depression , mortality) at ≥1500 mg/kg.	1500 mg/kg/day	300 mg/kg/day	[7]
0, 100, 200, 400	Gavage	Gestational Days 7-14	No adverse developme ntal effects at any dose. Maternal toxicity (mortality) at 400 mg/kg.	400 mg/kg/day	200 mg/kg/day	[7]

NOAEL: No Observed Adverse Effect Level

Experimental Protocols Acute Oral Toxicity (LD50) - Rat



Objective: To determine the median lethal dose (LD50) of a substance when administered orally to rats.

Methodology:

- Test Species: Wistar rats (specific strain may vary).
- Administration: The test substance is administered by oral gavage.
- Dosage: A range of graded doses is administered to different groups of animals.
- Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
- Data Analysis: The LD50 is calculated using statistical methods, such as the probit analysis.

Developmental Toxicity Study - Mouse

Objective: To assess the potential of a substance to cause adverse effects on the developing fetus when administered to pregnant animals.

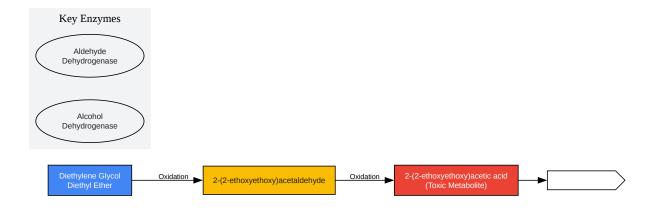
Methodology:

- Test Species: Timed-pregnant CD-1 mice.[7]
- Administration: The test substance (Diethylene glycol diethyl ether) is administered daily in distilled water by oral gavage.
- Dosage and Duration: Doses of 0, 300, 1500, 3000, and 4500 mg/kg were administered on gestational days 6 through 15.[7]
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight is recorded throughout the study.[7]
- Fetal Examination: On gestational day 17, fetuses are delivered by cesarean section and examined for external, visceral, and skeletal malformations. Fetal body weight is also recorded.[7]



 Endpoints: The study evaluates maternal toxicity (mortality, clinical signs, body weight changes) and developmental toxicity (fetal viability, fetal weight, incidence of malformations).
 The No Observed Adverse Effect Level (NOAEL) for both maternal and developmental toxicity is determined.[7]

Visualizations Metabolic Pathway of Diethylene Glycol Ethers

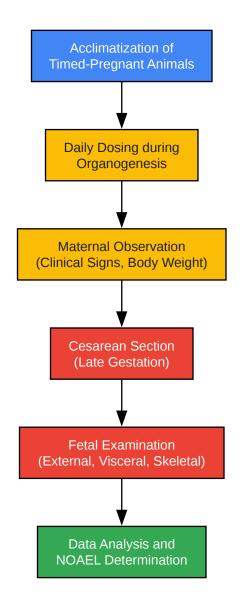


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Caption: Metabolic activation of diethylene glycol ethers.

General Workflow for a Developmental Toxicity Study





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Caption: Workflow of a typical developmental toxicity study.

Mechanism of Toxicity

The toxicity of diethylene glycol ethers is largely attributed to their metabolism to alkoxyacetic acids.[4] This metabolic process is initiated by alcohol dehydrogenase, followed by aldehyde dehydrogenase. The resulting acidic metabolites are believed to be the primary mediators of reproductive and developmental toxicities. The accumulation of these metabolites can lead to cellular damage in target organs. The principal clinical signs of acute intoxication in animals are consistent with non-specific central nervous system depression.[3]



Conclusion

While specific toxicological data for **DIETHYLENE GLYCOL ETHYL PENTYL ETHER** remains elusive, the data presented for Diethylene Glycol Diethyl Ether and the broader class of diethylene glycol ethers provide a robust framework for understanding the potential hazards. The key toxicological endpoints of concern are developmental and reproductive toxicity, driven by the metabolic formation of alkoxyacetic acids. Researchers and drug development professionals should exercise caution and consider these potential toxicities when handling or evaluating compounds containing diethylene glycol ether moieties. Further research is warranted to elucidate the specific toxicological profile of **diethylene glycol ethyl pentyl ether**.

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